molecular formula C10H15NO2 B2873864 Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate CAS No. 4949-58-0

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2873864
CAS RN: 4949-58-0
M. Wt: 181.235
InChI Key: IJIMBHGENKKALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C4H4NCH3 .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Knorr pyrrole synthesis, which is a reaction between α-amino-ketones or α-amino-β-ketoesters and an excess of α,β-unsaturated ketones . The Paal-Knorr Pyrrole Synthesis is another method, which involves the condensation of primary amines with 1,4-diketones .


Molecular Structure Analysis

The molecular structure of a pyrrole molecule consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The hydrogen atom is directly attached to the nitrogen atom .


Chemical Reactions Analysis

Pyrrole is weakly basic, with a conjugate acid pKa of −3.8. The most reactive position in pyrrole is C2, where electrophilic aromatic substitution takes place .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It has a characteristic odor .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole structures are prevalent in a wide range of natural products and pharmaceuticalsEthyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate serves as a precursor in the synthesis of indole derivatives . These derivatives play a crucial role in the development of compounds with potential applications in treating various diseases, including cancer and microbial infections.

Antidiabetic Drug Production

This compound is an important building block in the synthesis of the antidiabetic drug Glimepiride . Glimepiride is a medication used to control blood sugar levels in individuals with type 2 diabetes, showcasing the compound’s significance in medical therapeutics.

Organic Synthesis Material

The compound is utilized as a raw material in organic synthesis . Its reactivity and structural features make it suitable for constructing complex organic molecules, which can be used in various chemical research and industrial applications.

Pharmaceutical Intermediates

As a versatile intermediate, Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is used in the production of various pharmaceuticals . Its role in drug synthesis highlights its importance in the pharmaceutical industry, contributing to the development of new medication.

Mass Spectrometry Studies

The compound’s mass spectrum data are valuable for understanding its fragmentation patterns and structural analysis . This information is crucial for researchers in identifying and characterizing the compound and its derivatives in complex mixtures.

Thermochemical Data Analysis

Thermochemical data, such as enthalpy of formation and combustion, are essential for the compound’s use in energy-related applications . These data provide insights into the stability and reactivity of the compound under various conditions.

Mechanism of Action

The mechanism of action of pyrrole derivatives in biological systems is complex and depends on their chemical structure. Some pyrrole derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities .

Safety and Hazards

Pyrrole is flammable, and its vapors can form explosive mixtures with air. It is harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-7(3)6-11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIMBHGENKKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346281
Record name Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate

CAS RN

4949-58-0
Record name Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting 3-acetoxy-2-nitropentane with ethyl isocyanoacetate in the presence of a nonnucleophilic base to form ethyl 3-ethyl-4-methylpyrrole-2-carboxylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.